molecular formula C8H19NO5Si B1582646 Methyl (3-(trimethoxysilyl)propyl)carbamate CAS No. 23432-62-4

Methyl (3-(trimethoxysilyl)propyl)carbamate

Cat. No.: B1582646
CAS No.: 23432-62-4
M. Wt: 237.33 g/mol
InChI Key: MVCSJYRFFFDKCX-UHFFFAOYSA-N
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Description

Methyl (3-(trimethoxysilyl)propyl)carbamate (CAS 23432-62-4) is a bifunctional alkoxysilane with significant application in materials science R&D. Its molecular structure features a reactive trimethoxysilyl group and a protected ureido functionality from the o-methyl carbamate group . This configuration provides a versatile mechanism of action; the trialkoxy silyl groups undergo hydrolysis and condensation to form covalent bonds with inorganic substrates like glass and metals, or to create crosslinked siloxane networks within organic polymers . Concurrently, the carbamate group can interact with various organic polymers, allowing the molecule to serve as an effective molecular bridge between organic and inorganic matrices . A key research value of this compound is its role as a potent water scavenger in silane crosslinked, moisture-hardening formulations . Its addition can significantly extend the shelf life of such products by controlling moisture-induced premature curing, while also allowing researchers to fine-tune the final cure speed of the system . Beyond scavenging, it acts as a crosslinker itself through its trialkoxy groups, contributing to the formation of a robust polymer network . This combination of properties makes it a valuable building block for researchers developing advanced coatings, adhesives, and functionalized materials where stable interfacial bonding and controlled reactivity are required. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl N-(3-trimethoxysilylpropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO5Si/c1-11-8(10)9-6-5-7-15(12-2,13-3)14-4/h5-7H2,1-4H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCSJYRFFFDKCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCCC[Si](OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3044881
Record name Methyl [3-(trimethoxysilyl)propyl]carbamate
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Molecular Weight

237.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name Carbamic acid, N-[3-(trimethoxysilyl)propyl]-, methyl ester
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CAS No.

23432-62-4
Record name Methyl N-[3-(trimethoxysilyl)propyl]carbamate
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Record name Methyl (3-(trimethoxysilyl)propyl)carbamate
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Record name Carbamic acid, N-[3-(trimethoxysilyl)propyl]-, methyl ester
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Record name Methyl [3-(trimethoxysilyl)propyl]carbamate
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Record name Methyl [3-(trimethoxysilyl)propyl]carbamate
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Record name METHYL (3-(TRIMETHOXYSILYL)PROPYL)CARBAMATE
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Scientific Research Applications

Materials Science

  • Coupling Agent : The compound serves as an effective coupling agent in polymer chemistry. It enhances adhesion between organic and inorganic materials, improving the mechanical properties of composites .
  • Surface Modification : It modifies surfaces by forming covalent bonds with hydroxyl groups on substrates, thereby enhancing adhesion and durability. This is particularly useful in the development of advanced materials that require strong interfacial bonding.

Coatings and Adhesives

  • Corrosion Resistance : Methyl (3-(trimethoxysilyl)propyl)carbamate is utilized in coatings to improve corrosion resistance. Studies have shown that coatings incorporating this compound exhibit significantly enhanced resistance to biocorrosion, making them suitable for use in harsh environments .
  • Sealants : The compound is employed in sealants due to its ability to form strong bonds with various substrates. Its versatility allows it to be used in both acidic and basic conditions, making it suitable for a wide range of applications .

Biomedical Applications

  • Tissue Engineering : In the biomedical field, this compound is used to modify surfaces to enhance cell adhesion and proliferation. This property is critical for developing scaffolds in tissue engineering applications.
  • Drug Delivery Systems : The compound is also applied in drug delivery systems, where it modifies the surface properties of nanoparticles to improve their interaction with biological environments.

Case Study 1: Corrosion Resistance in Coatings

A study investigated the use of this compound in polymeric coatings designed for aluminum substrates. The electrochemical impedance spectroscopy (EIS) results indicated that coatings containing this compound significantly increased pore resistance compared to traditional coatings without silane additives. This demonstrates its effectiveness in enhancing the longevity of protective coatings against corrosion .

Case Study 2: Enhancing Adhesion in Composites

In research focused on poly(methyl methacrylate)/hydroxyapatite composites, the incorporation of this compound improved mechanical properties such as tensile strength and fracture toughness. The treatment of hydroxyapatite with this silane resulted in better dispersion within the polymer matrix, leading to enhanced performance characteristics .

Comparison with Similar Compounds

Trimethyl[3-(Trimethoxysilyl)propyl]ammonium Chloride (TTPA)

  • Structure : Replaces the carbamate with a quaternary ammonium group (-N⁺(CH₃)₃).
  • Applications : Ion-exchange material for solid-phase extraction (SPE) of weak acids (e.g., benzoates, sorbates). TTPA-modified silica achieves ion-exchange capacities up to 2.35 mmol/g, outperforming commercial SPE columns in recovery rates (>96% for food preservatives) .

3-(Trimethoxysilyl)propyl Methacrylate (γ-MPS)

  • Structure : Methacrylate group replaces carbamate.
  • Applications : Silane coupling agent in PMMA/hydroxyapatite composites. Surface treatment with γ-MPS enhances flexural strength by 6% via improved polymer-filler adhesion . Also used in hybrid coatings for cultural stone preservation due to hydrophobicity and mechanical resistance .
  • Comparison : The methacrylate group enables UV-curable coatings, whereas the carbamate in Methyl (3-(trimethoxysilyl)propyl)carbamate may provide thermal stability or hydrogen-bonding interactions.

5-Isopropylisoxazol-3-yl Dimethylcarbamate

  • Structure : Aromatic isoxazole core with dimethylcarbamate.
  • Applications : Acetylcholinesterase inhibitor (anti-Alzheimer’s drug candidate) .
  • Comparison : Lacks the silane group, limiting surface reactivity. Highlights the carbamate’s role in bioactivity vs. This compound’s material-focused applications.

2-{Methyl[3-(Trimethoxysilyl)propyl]amino}ethanol

  • Structure: Ethanolamine substituent instead of carbamate.
  • Properties: Soluble in polar organic solvents (ethanol, acetone); reactive toward CO₂ to form ionic liquids .
  • Comparison: The ethanolamine group enables CO₂ capture, whereas this compound’s carbamate may stabilize hydrolysis or crosslinking.

Functional Group and Property Analysis

Compound Functional Groups Key Properties Applications
This compound Carbamate, trimethoxysilyl Moderate hydrophobicity, dual reactivity HPLC analysis, polymer coupling agent
TTPA Quaternary ammonium, silane High ion-exchange capacity SPE of weak acids
γ-MPS Methacrylate, silane UV curability, adhesion enhancement Dental composites, protective coatings
5-Isopropylisoxazol-3-yl dimethylcarbamate Isoxazole, dimethylcarbamate Enzyme inhibition Neuropharmacology

Mechanistic and Regulatory Insights

  • Silane Reactivity: this compound undergoes hydrolysis to form silanol (-SiOH), enabling covalent bonding to surfaces. This contrasts with non-silane carbamates (e.g., benzyl N-(3-hydroxypropyl)carbamate), which rely on hydrogen bonding .
  • Regulatory Status: Listed in Canada’s Non-domestic Substances List (NDSL) under entry 19636-4, indicating industrial use compliance .

Biological Activity

Methyl (3-(trimethoxysilyl)propyl)carbamate, also known as N-Methyl[3-(trimethoxysilyl)propyl]carbamate, is a silane compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and applications in various fields.

Chemical Structure and Properties

This compound is characterized by its silane functionality, which allows it to form siloxane networks upon hydrolysis. The molecular formula is C₉H₂₁N₁O₄Si, and it possesses both carbamate and trimethoxysilane groups that contribute to its reactivity and potential biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Hydrolysis and Siloxane Formation : Upon exposure to moisture, the trimethoxysilane groups hydrolyze, leading to the formation of siloxane networks. This process can enhance the stability and bioavailability of the compound in biological systems .
  • Interaction with Biological Molecules : The carbamate group may interact with proteins and enzymes, potentially modulating their activity. This interaction can influence various biochemical pathways, including those related to cell signaling and metabolism .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In studies involving coatings made from this compound, significant antibacterial effects were observed against various pathogens. The mechanism is believed to involve disruption of microbial cell membranes due to the silane's interaction with lipid bilayers .

Cytotoxicity and Cell Proliferation

In vitro studies have shown that this compound can affect cell viability and proliferation. For instance, experiments conducted on human cancer cell lines demonstrated that this compound could inhibit cell growth at certain concentrations. The cytotoxic effects are likely mediated through apoptosis pathways .

Case Studies

  • Antimicrobial Coatings : A study evaluated the effectiveness of this compound-based coatings in preventing biofilm formation on medical devices. Results indicated a significant reduction in bacterial colonization compared to untreated surfaces, highlighting its potential for use in clinical settings .
  • Cancer Cell Line Studies : Research involving breast cancer cell lines treated with varying concentrations of this compound revealed dose-dependent cytotoxic effects. The study concluded that this compound could be further explored for its potential as an anticancer agent .

Applications

This compound has several applications across different fields:

  • Biomedical Engineering : Its antimicrobial properties make it suitable for use in coatings for medical devices and implants.
  • Agriculture : As a component in agrochemicals, it may enhance the efficacy of pesticides by improving adhesion to plant surfaces.
  • Material Science : Used in the formulation of silane-based adhesives and sealants due to its ability to form strong bonds with various substrates .

Q & A

Q. What are the established synthetic protocols for Methyl (3-(trimethoxysilyl)propyl)carbamate, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves coupling a silylated propylamine with a methyl carbamate precursor under controlled conditions. Key steps include:

  • Solvent Selection : Use anhydrous tetrahydrofuran (THF) to minimize hydrolysis of the trimethoxysilyl group .
  • Catalysis : Triethylamine (Et₃N) is added to neutralize byproducts (e.g., HCl) and drive the reaction forward .
  • Reaction Monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can track reaction progress .
  • Purification : Column chromatography or distillation under reduced pressure isolates the product .
    Yield Optimization : Control reaction temperature (room temperature to 50°C) and extend reaction time (up to 72 hours) to maximize conversion .

Q. What analytical techniques are recommended for confirming the structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the trimethoxysilyl (-Si(OCH₃)₃) and carbamate (-NHCOO-) groups .
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1100 cm⁻¹ (Si-O-C) validate functional groups .
  • Mass Spectrometry (MS) : High-resolution MS determines molecular weight and fragmentation patterns .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) quantifies impurities, while elemental analysis verifies stoichiometry .

Advanced Research Questions

Q. How does the trimethoxysilyl group affect the compound's reactivity in crosslinking reactions, and what methods are used to monitor its incorporation into polymer matrices?

Methodological Answer: The trimethoxysilyl moiety enables hydrolysis-condensation reactions, forming siloxane (Si-O-Si) networks in polymers. To study this:

  • Kinetic Analysis : Use real-time FTIR or Raman spectroscopy to track Si-O-CH₃ hydrolysis and Si-OH condensation .
  • Polymer Characterization :
    • Gel Permeation Chromatography (GPC) : Monitors molecular weight changes during crosslinking .
    • Dynamic Mechanical Analysis (DMA) : Measures storage modulus (G') to assess crosslink density .
  • Environmental Controls : Maintain relative humidity (40–60%) to regulate hydrolysis rates .

Q. What experimental approaches are effective in evaluating the hydrolytic stability of this compound under different environmental conditions?

Methodological Answer:

  • Accelerated Aging Studies :
    • pH Variation : Expose the compound to buffers (pH 3–10) at 25–60°C and monitor degradation via HPLC .
    • Humidity Chambers : Test stability at 75% relative humidity (RH) for 30 days; quantify residual carbamate via NMR .
  • Stabilization Strategies :
    • Anhydrous Storage : Store at 2–8°C under nitrogen to prevent premature hydrolysis .
    • Additives : Incorporate desiccants (e.g., molecular sieves) during synthesis or storage .

Q. How can researchers resolve discrepancies in reported toxicity profiles of silylated carbamates, and what in vitro assays are appropriate for comparative analysis?

Methodological Answer:

  • Comparative Toxicity Assays :
    • Cytotoxicity Screening : Use human dermal fibroblasts (HDFs) and MTT assays to compare IC₅₀ values across analogs .
    • Metabolic Stability : Incubate with liver microsomes (e.g., human S9 fraction) to assess enzymatic degradation rates .
  • Data Reconciliation :
    • Control Variables : Standardize test concentrations, solvent carriers (e.g., DMSO ≤0.1%), and exposure times .
    • Statistical Analysis : Apply multivariate regression to isolate structure-activity relationships (SARs) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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